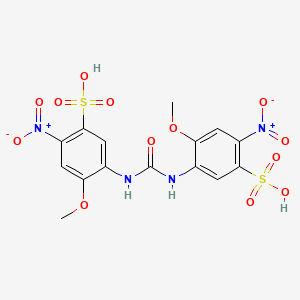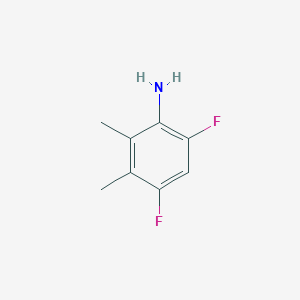
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O5. It is a trihydroxy-5beta-cholanic acid that is substituted by hydroxy groups at positions 1, 3, and 7. This compound is known for its role as a human metabolite and has been studied for its various biological and chemical properties .
Preparation Methods
The synthesis of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of precursor bile acids using reagents such as sodium hypochlorite. The reaction is typically carried out at low temperatures, around -15°C, with acetic acid used to adjust the pH and methanol as the solvent. The resulting product is then purified through recrystallization .
Industrial production methods often involve the extraction of bile acids from animal sources, followed by chemical modification to introduce the desired hydroxy groups. This process includes multiple steps of crystallization, filtration, and drying to obtain the pure compound .
Chemical Reactions Analysis
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bile acid derivatives.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in liver function and bile acid metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It interacts with nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport. This interaction influences various metabolic processes, including cholesterol homeostasis and lipid metabolism .
Comparison with Similar Compounds
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other bile acids such as:
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Similar in structure but with an additional hydroxy group at position 12.
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxy groups.
3alpha,7alpha,15alpha-Trihydroxy-5beta-cholan-24-oic Acid: Found in certain bird species and differs in the position of the hydroxy groups.
The uniqueness of this compound lies in its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.
Conclusion
This compound is a significant bile acid derivative with diverse applications in scientific research and industry. Its unique structure and chemical properties make it a valuable compound for studying metabolic pathways and developing therapeutic agents.
Properties
CAS No. |
99598-04-6 |
|---|---|
Molecular Formula |
C24H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20-,22+,23-,24+/m1/s1 |
InChI Key |
GYUVAHWOVINGNE-RWXZXXAWSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
melting_point |
238 - 240 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)

![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)




![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
